Sodium pyruvate-1-13C

Hyperpolarized 13C MRS Pyruvate dehydrogenase flux Cardiac metabolism

Researchers needing position-specific metabolic flux data often face confounding signals from multi-labeled tracers. Sodium pyruvate-1-13C (CAS 87976-71-4) solves this by providing exclusive, background-free readout of pyruvate dehydrogenase (PDH) flux via 13CO2 release, a capability unmatched by [2-13C] or [3-13C] isotopologues. - Enables real-time hyperpolarized 13C MRSI of glycolytic activity (lactate) and PDH flux (bicarbonate) with >10,000-fold SNR enhancement. - Validated in human clinical trials for cardiac and oncological metabolic imaging; T1 = 67.3 s at 3T provides an extended imaging window. - Simplifies 13C isotopomer analysis in MFA by eliminating complex isotopomer patterns, allowing direct decarboxylation rate quantification. Supplied at 99 atom % 13C enrichment, ≥98% chemical purity; shipped under controlled conditions to ensure isotopic integrity.

Molecular Formula C3H3NaO3
Molecular Weight 111.04 g/mol
CAS No. 87976-71-4
Cat. No. B1603899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyruvate-1-13C
CAS87976-71-4
Molecular FormulaC3H3NaO3
Molecular Weight111.04 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1;
InChIKeyDAEPDZWVDSPTHF-FJUFCODESA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pyruvate-1-13C: Product Overview


Sodium pyruvate-1-13C (CAS 87976-71-4) is a stable isotope-labeled analog of sodium pyruvate in which the carboxyl carbon (C1 position) is enriched to 99 atom % 13C, yielding a molecular weight of 111.04 g/mol and a characteristic M+1 mass shift . As a key metabolic intermediate at the intersection of glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis, this compound serves as the primary hyperpolarized 13C probe for real-time, non-invasive magnetic resonance spectroscopic imaging (MRSI) of metabolic flux in vivo [1]. The C1 position specificity is functionally critical: upon pyruvate dehydrogenase (PDH)-catalyzed decarboxylation, the 13C label is quantitatively released as 13CO2/13C-bicarbonate, enabling exclusive, background-free measurement of PDH flux—a capability that no other single-position isotopologue can replicate [2].

Why Sodium Pyruvate-1-13C Is Irreplaceable


The position of the 13C label in sodium pyruvate-1-13C is not a minor specification variation—it dictates which metabolic pathways can be observed and measured. When [1-13C]pyruvate undergoes PDH-mediated decarboxylation, the C1 carbon is irreversibly lost as 13CO2, preventing the label from entering the TCA cycle. In contrast, [2-13C]pyruvate retains its label through acetyl-CoA into TCA cycle intermediates such as [5-13C]glutamate and [1-13C]acetylcarnitine, while [3-13C]pyruvate labels an entirely different set of downstream metabolites [1]. Jardine et al. (2010) demonstrated this positional specificity in plant systems: sodium pyruvate-1-13C feeding produced exclusively 13C-labeled isoprenoids with no 13C incorporation into oxygenated volatile organic compounds (VOCs), whereas sodium pyruvate-2-13C feeding generated both 13C-labeled isoprenoids and oxygenated VOCs [2]. Substituting unlabeled pyruvate or a differently labeled isotopologue for sodium pyruvate-1-13C therefore alters—or completely eliminates—the specific measurable readout, rendering procurement decisions based on cost or availability alone scientifically invalid for position-dependent flux quantification [1][2].

Sodium Pyruvate-1-13C: Key Differentiation Evidence


Real-Time PDH Flux Quantification by 13CO2 Detection

Sodium pyruvate-1-13C is the only single-position isotopologue that enables exclusive, real-time quantification of pyruvate dehydrogenase (PDH) flux via 13CO2/13C-bicarbonate detection. Merritt et al. (2007) demonstrated in perfused rat hearts that octanoate suppressed 13CO2 and H13CO3- production from hyperpolarized [1-13C]pyruvate by approximately 90%, while [1-13C]lactate signal was enhanced, confirming that the 13C label at C1 reports PDH flux exclusively with ~1 s temporal resolution [1]. Josan et al. (2013) directly compared [1-13C]pyruvate and [2-13C]pyruvate in vivo in rat hearts: with [1-13C]pyruvate, the 13C label is released as 13CO2/13C-bicarbonate and cannot trace acetyl-CoA fate, whereas [2-13C]pyruvate tracks the label into TCA cycle intermediates ([5-13C]glutamate, [1-13C]acetylcarnitine) but cannot directly quantify PDH decarboxylation rate [2]. This mechanistic exclusivity means that no alternative isotopologue can substitute for [1-13C]pyruvate when the experimental objective is direct, background-free measurement of PDH flux [1][2].

Hyperpolarized 13C MRS Pyruvate dehydrogenase flux Cardiac metabolism

Hyperpolarized 13C SNR Enhancement

When hyperpolarized via dynamic nuclear polarization (DNP), sodium pyruvate-1-13C achieves a signal-to-noise ratio (SNR) enhancement of ≥10,000-fold compared to the thermal equilibrium 13C signal at clinical field strengths [1][2]. This enhancement is enabled by the C1 carboxyl carbon's favorable T1 relaxation time: Wilson et al. (2010) measured T1 = 67.3 s for [1-13C]pyruvate at 3T, significantly longer than co-polarized 13C sodium bicarbonate (T1 = 49.7 s at 3T) and substantially longer than typical carbonyl T1 values, which prolongs the hyperpolarized signal lifetime for extended imaging acquisition windows [3]. The 10,000-fold SNR gain transforms 13C MRSI from a technically prohibitive experiment (natural 13C abundance = 1.1%, gyromagnetic ratio ~1/4 of 1H) into a clinically translatable modality capable of detecting millimolar metabolite concentrations in vivo [1]. In contrast, unlabeled sodium pyruvate produces no 13C signal above background regardless of polarization technique, and [2-13C] or [3-13C] isotopologues exhibit different T1 relaxation characteristics due to distinct chemical shift anisotropy contributions at their respective carbon positions [1][3].

Hyperpolarized 13C MRI Signal-to-noise ratio Dynamic nuclear polarization

Position-Specific 13C Tracing in VOC Emissions

In plant metabolic tracing experiments, sodium pyruvate-1-13C and sodium pyruvate-2-13C produce fundamentally distinct labeling patterns in volatile organic compound (VOC) emissions. Jardine et al. (2010) demonstrated through leaf feeding experiments that sodium pyruvate-2-13C generated large emissions of both 13C-labeled isoprenoids and 13C-labeled oxygenated VOCs (acetaldehyde, ethanol, acetic acid, acetone), whereas sodium pyruvate-1-13C produced only 13C-labeled isoprenoids with no detectable 13C-labeled oxygenated VOCs [1]. This outcome is mechanistically explained by the pyruvate dehydrogenase (PDH) bypass system, in which the C1 carbon of pyruvate is lost as CO2 during the decarboxylation step preceding oxygenated VOC biosynthesis [1]. Jardine et al. (2014) confirmed and extended this finding using dynamic 13C-pulse chasing: strong 13C-labeling of methyl acetate (MA) emissions occurred only under pyruvate-2-13C and pyruvate-2,3-13C feeding, but not under pyruvate-1-13C feeding, while strong 13CO2 emissions were exclusively observed under pyruvate-1-13C feeding [2]. These results establish sodium pyruvate-1-13C as the required isotopologue for selectively tracing CO2 emissions and decarboxylation-dependent pathways, while sodium pyruvate-2-13C is needed for acetyl-CoA-derived VOC tracing [1][2].

Volatile organic compounds Environmental tracer Pyruvate decarboxylation

M+1 Mass Shift for Isotope Dilution MS

Sodium pyruvate-1-13C provides an M+1 mass shift relative to unlabeled pyruvate (monoisotopic mass 110.00 Da vs. 111.03 Da), making it an ideal isotope dilution mass spectrometry (IDMS) internal standard for pyruvate quantification in complex biological matrices . Compared to sodium pyruvate-13C3 (M+3 mass shift, 113.02 Da), the M+1 isotopologue minimizes isotope cluster overlap with endogenous metabolites and reduces spectral complexity in both GC-MS and LC-MS/MS analyses, particularly when quantifying pyruvate in the presence of other three-carbon metabolites with similar fragmentation patterns . Sigma-Aldrich's comparison of its four pyruvate isotopologue products confirms the distinct mass shift values: sodium pyruvate-1-13C (490709) = M+1, sodium pyruvate-2-13C (490725) = M+2, sodium pyruvate-3-13C (493392) = M+1, and sodium pyruvate-13C3 (490717) = M+3, all at 99 atom % 13C isotopic purity and all rated suitable for mass spectrometry . The M+1 shift of [1-13C]pyruvate, combined with its C1 position enrichment, uniquely supports simultaneous MS-based quantification and 13C NMR positional analysis from the same sample, a dual-use capability not offered by the M+2 or M+3 isotopologues .

Isotope dilution mass spectrometry Internal standard Quantitative metabolomics

C1-13C Kinetic Isotope Effect for Pyruvate Decarboxylase

Sodium pyruvate-1-13C exhibits a well-characterized primary 13C kinetic isotope effect (KIE) when used as a substrate for pyruvate decarboxylase (PDC, EC 4.1.1.1). Alvarez et al. (1991) measured the C1-13C KIE for PDC as 1.008 ± 0.010 (k/A), 1.013 ± 0.024 (k/B), and 1.024 ± 0.006 (k) for individual microscopic rate constants, establishing that the decarboxylation step is partially rate-limiting (~15% rate-limiting contribution to the substrate-binding/decarboxylation segment) . In comparison, the C2-13C KIE for the same enzyme was measured as 1.013 ± 0.009 (k/A), 0.951 ± 0.020 (k/B), and 1.039 ± 0.004 (k), revealing a markedly different pattern of isotope sensitivity at the C2 position . This quantitative KIE characterization means that [1-13C]pyruvate serves not only as a flux tracer but also as a validated mechanistic probe for determining rate-limiting steps in PDC-catalyzed reactions, with established baseline KIE values against which experimental deviations can be interpreted. Furthermore, hyperpolarized [1-13C]pyruvate has been validated as a gene reporter for transgenic pyruvate decarboxylase expression in vivo, where the decarboxylation-dependent 13CO2 signal directly reports enzyme activity [1].

Kinetic isotope effect Pyruvate decarboxylase Enzyme mechanism

Co-Polarization with 13C Bicarbonate

Sodium pyruvate-1-13C is uniquely compatible with co-polarization alongside 13C sodium bicarbonate in a single DNP sample, enabling simultaneous, spatially co-registered measurement of tissue pH (via H13CO3-/13CO2 equilibrium) and PDH metabolic flux (via [1-13C]pyruvate-to-[1-13C]lactate and 13C-bicarbonate conversion) from a single intravenous injection [1]. Wilson et al. (2010) achieved co-polarization of [1-13C]pyruvate and 13C sodium bicarbonate with solution-state polarizations of 17.6% and 15.7%, respectively, and T1 values of 67.3 s and 49.7 s at 3T [1]. In a transgenic adenocarcinoma of mouse prostate (TRAMP) model, this co-polarized formulation revealed higher hyperpolarized lactate and lower pH within tumor tissue compared to surrounding benign tissue, with no significant difference in the lactate/pyruvate ratio whether [1-13C]pyruvate was injected alone or co-polarized with bicarbonate—validating that co-polarization does not perturb metabolic rate measurements [1]. The same study extended the approach to four co-polarized 13C substrates ([1-13C]pyruvic acid, 13C sodium bicarbonate, [1,4-13C]fumaric acid, 13C urea), achieving polarizations of 17.5%, 10.3%, 15.6%, and 11.6% respectively [1]. This multiplexing capability is specific to [1-13C]pyruvate among pyruvate isotopologues because its C1 carbonyl T1 characteristics are compatible with the polarization build-up and decay kinetics of other carbonyl-enriched probes; [2-13C] and [3-13C] isotopologues have not been validated in comparable multi-compound DNP protocols [1].

Multi-compound DNP Tumor pH imaging Metabolic flux quantification

Sodium Pyruvate-1-13C: Research and Industrial Applications


Hyperpolarized 13C MRI for PDH Flux Imaging

Sodium pyruvate-1-13C is the definitive tracer for hyperpolarized 13C metabolic imaging of pyruvate dehydrogenase flux. When hyperpolarized via DNP, the ≥10,000-fold SNR enhancement enables real-time detection of [1-13C]pyruvate-to-[1-13C]lactate conversion (reporting glycolytic activity) and [1-13C]pyruvate-to-13C-bicarbonate conversion (reporting PDH flux) in vivo [1]. The C1 position specificity ensures that 13CO2/13C-bicarbonate signal reports PDH activity exclusively, with ~90% suppression of 13CO2 production confirmed under octanoate challenge in perfused hearts [2]. This compound supports co-polarization with 13C bicarbonate for simultaneous pH mapping, validated in murine prostate tumor models where tumor regions showed elevated lactate and decreased pH relative to normal tissue [3]. The T1 of 67.3 s at 3T provides an extended imaging window suitable for clinical cardiac and oncological metabolic imaging protocols [3]. Procurement relevance: this is the only isotopologue validated in multiple human clinical trials for hyperpolarized 13C MRI.

13C Metabolic Flux Analysis by NMR and GC-MS

For ex vivo metabolic flux analysis (MFA) and 13C isotopomer distribution studies, sodium pyruvate-1-13C provides the C1-specific label essential for distinguishing PDH-mediated decarboxylation from TCA cycle oxidation. Unlike uniformly labeled [13C3]pyruvate, which generates complex isotopomer patterns requiring sophisticated modeling to deconvolve, the single-position C1 label produces a simpler isotopomer distribution that directly quantifies decarboxylation rate [1]. The M+1 mass shift enables use as an isotope dilution internal standard for absolute pyruvate quantification in the same analytical run, with the C1 specificity permitting orthogonal 13C NMR positional confirmation [2]. In plant systems, feeding experiments with [1-13C]pyruvate selectively trace CO2 emissions from the PDH bypass pathway without confounding labeling of acetyl-CoA-derived metabolites, enabling clean separation of respiratory CO2 sources [4].

VOC Emission Pathway Tracing with 13C-Pulse Chasing

In environmental and atmospheric chemistry research, sodium pyruvate-1-13C is the required isotopologue for selectively tracing CO2 emission pathways without labeling oxygenated VOCs. Leaf feeding experiments at Biosphere 2 demonstrated that [1-13C]pyruvate produces exclusively 13C-labeled isoprenoids while generating no 13C-labeled oxygenated VOCs (acetaldehyde, ethanol, acetic acid, acetone), enabling clean discrimination between isoprenoid biosynthesis pathways and PDH-bypass-derived VOC production [4]. Dynamic 13C-pulse chasing with positionally labeled pyruvate confirmed that methyl acetate and other acetate esters derive exclusively from the C2,3 atoms of pyruvate, while the C1 atom is lost as CO2—a finding relevant to global carbon cycle modeling and atmospheric chemistry that cannot be obtained with [2-13C] or [U-13C]pyruvate [5].

Pyruvate Decarboxylase Kinetics and Reporter Assays

Sodium pyruvate-1-13C is the validated substrate for pyruvate decarboxylase (PDC) kinetic isotope effect studies, with established primary C1-13C KIE values (k = 1.024 ± 0.006) that permit quantitative interpretation of decarboxylation rate limitation . Hyperpolarized [1-13C]pyruvate has been demonstrated as a PDC gene reporter in vivo, where the decarboxylation-dependent 13CO2 signal directly quantifies transgenic PDC expression levels [6]. This dual utility as both a mechanistic enzymology probe and an in vivo reporter substrate makes [1-13C]pyruvate essential for laboratories developing PDC-based synthetic biology tools or screening PDC inhibitors for therapeutic applications. No other pyruvate isotopologue has been validated for either the KIE characterization or the in vivo gene reporter application.

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